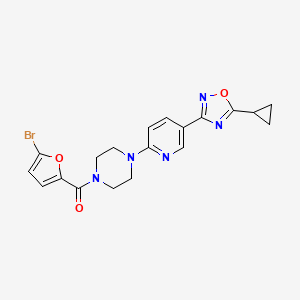

(5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Description

The compound "(5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a brominated furan ring, a piperazine linker, a pyridine moiety, and a cyclopropane-substituted 1,2,4-oxadiazole group.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN5O3/c20-15-5-4-14(27-15)19(26)25-9-7-24(8-10-25)16-6-3-13(11-21-16)17-22-18(28-23-17)12-1-2-12/h3-6,11-12H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLARGUABCJMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)C5=CC=C(O5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a novel chemical entity with potential biological activities. Its structure suggests a combination of a furan ring, a piperazine moiety, and an oxadiazole, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with cellular mechanisms, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 444.289 g/mol . The presence of bromine and cyclopropyl groups in its structure may enhance its biological activity by influencing the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, several studies have reported that oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Cellular Mechanisms

The biological activity of this compound may also be attributed to its ability to interact with various cellular pathways. For example, compounds containing piperazine and oxadiazole rings have been shown to modulate signaling pathways crucial for cell proliferation and apoptosis .

Case Study: Interaction with Cell Signaling

In a study involving piperazine derivatives, it was found that these compounds could inhibit key signaling pathways involved in cancer cell growth. This suggests that this compound might possess anticancer properties through similar mechanisms.

Toxicity Profile

While evaluating the biological activity of new compounds is crucial, understanding their toxicity is equally important. Preliminary studies on related oxadiazole compounds indicate variable toxicity profiles depending on their structural modifications. For instance, some derivatives showed significant cytotoxicity against eukaryotic cell lines while others were nontoxic .

Table 2: Toxicity Profiles of Related Compounds

| Compound | Cytotoxicity Level | Reference |

|---|---|---|

| Oxadiazole Derivative A | High cytotoxicity | |

| Piperazine-based Compound | Low cytotoxicity | |

| (5-Bromofuran-based Compound) | Moderate cytotoxicity |

Potential Therapeutic Applications

Given its promising biological activities, this compound may serve as a lead compound in drug discovery for antimicrobial and anticancer therapies. The unique combination of its structural components allows for targeted modifications that could enhance efficacy and reduce toxicity.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of bromofuran compounds possess significant antimicrobial properties. The presence of the oxadiazole and piperazine rings enhances their effectiveness against various bacterial strains .

- Anticancer Potential : Compounds containing furan and oxadiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .

- Neuropharmacological Effects : The piperazine structure is known for its neuroactive properties. Research indicates that compounds similar to this one may exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems .

Case Studies

Several case studies illustrate the applications of this compound in scientific research:

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of furan-based compounds and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the bromine atom significantly enhanced the antimicrobial potency of the compounds .

Case Study 2: Anticancer Activity

A research team investigated the anticancer effects of oxadiazole derivatives on human breast cancer cells (MCF-7). The study found that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for cancer therapy .

Case Study 3: Neuropharmacological Research

A pharmacological study explored the effects of piperazine derivatives on anxiety-like behavior in rodent models. The findings revealed that compounds similar to (5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone exhibited significant anxiolytic effects without sedative properties .

Comparison with Similar Compounds

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.